2-Fluoro-4-(trifluoromethoxy)benzyl bromide

Description

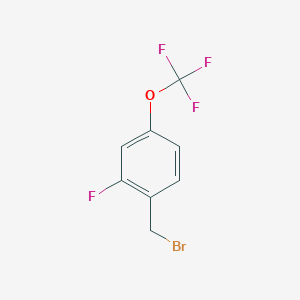

2-Fluoro-4-(trifluoromethoxy)benzyl bromide (CAS 886499-04-3) is a fluorinated benzyl bromide derivative with the molecular formula C₈H₅BrF₄O . It features a benzyl core substituted with a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. This compound is a critical intermediate in pharmaceutical synthesis, particularly in the development of antituberculosis agents and other bioactive molecules . Its reactivity as an alkylating agent and the electron-withdrawing effects of its substituents make it valuable in cross-coupling reactions and organometallic chemistry .

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-4-5-1-2-6(3-7(5)10)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXMTHLJHXYXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Fluoro-4-(trifluoromethoxy)benzyl Derivatives

Method Overview:

This approach involves the selective bromination of a benzyl precursor that already bears the fluorine and trifluoromethoxy substituents. The key challenge is to achieve regioselectivity, ensuring bromination occurs at the benzyl position without affecting the aromatic ring or other functional groups.

- Starting Material: 2-Fluoro-4-(trifluoromethoxy)benzyl alcohol or its derivatives.

- Reagents: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) with a suitable catalyst.

- Reaction Conditions:

- Typically carried out at low temperatures (0–25°C) to control regioselectivity.

- The benzyl alcohol is converted into the corresponding benzyl bromide via nucleophilic substitution with PBr₃.

- Outcome:

- Efficient conversion yields the benzyl bromide with minimal side reactions, as demonstrated in patent CN101450891B, which describes similar benzyl halides.

- Patent CN101450891B reports a yield of approximately 87–91% for benzyl bromides prepared via PBr₃-mediated bromination, with boiling points around 148°C.

Direct Bromination Using N-Bromosuccinimide (NBS)

Method Overview:

A radical bromination process using NBS under controlled conditions can selectively brominate the benzyl position.

- Reagents: NBS, a radical initiator such as AIBN or benzoyl peroxide.

- Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM).

- Reaction Conditions:

- Reflux at 60–80°C under inert atmosphere.

- The reaction proceeds via radical chain mechanism, favoring benzylic bromination.

- Advantages:

- Mild conditions with good selectivity.

- Suitable for large-scale synthesis.

- Literature indicates that benzylic bromination with NBS can achieve yields exceeding 80%, with selectivity for the benzylic position in aromatic compounds bearing electron-withdrawing groups.

Summary Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)benzyl bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of benzyl fluorides or other reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

Oxidation: Products include benzyl alcohols and carboxylic acids.

Reduction: Products include benzyl fluorides and other reduced derivatives.

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-(trifluoromethoxy)benzyl bromide is primarily utilized as a reagent in organic synthesis. It serves as a building block for the preparation of various fluorinated compounds and intermediates:

- Suzuki-Miyaura Coupling Reaction : This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, where it facilitates the formation of carbon-carbon bonds. The presence of both fluorine and trifluoromethoxy groups enhances its reactivity and selectivity in these reactions.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound plays a crucial role in the development of drug candidates:

- Synthesis of Biologically Active Molecules : It is employed in synthesizing various biologically active molecules that can act as probes for studying biological processes or potential therapeutic agents. For example, derivatives of this compound have shown promise in targeting specific enzymes involved in disease pathways.

Material Science

The unique properties of this compound make it valuable in materials science:

- Development of Specialty Chemicals : It is used in producing specialty chemicals with applications ranging from agrochemicals to advanced materials. The trifluoromethoxy group imparts unique electronic properties that can be exploited in designing new materials with specific functionalities .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create potent anticancer agents. In one study, compounds derived from this bromide were tested against various cancer cell lines, showing significant cytotoxic activity due to their ability to inhibit specific kinases involved in cancer progression.

Case Study 2: Development of Fluorinated Probes

Another application involved using this compound to develop fluorinated probes for imaging techniques in biological research. The incorporation of fluorine enhances the stability and visibility of these probes under imaging conditions, making them valuable tools for studying cellular processes .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the benzyl bromide moiety is highly reactive and can undergo nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s stability and reactivity by electron-withdrawing effects, making it a valuable intermediate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-Fluoro-2-(trifluoromethoxy)benzyl Bromide

- Structure : Fluorine at the 4-position, -OCF₃ at the 2-position.

- Properties : Liquid at room temperature (density: 1.5838 g/cm³), boiling point 82–84°C at 10 mmHg .

- Reactivity : Used in alkylation reactions under controlled conditions to minimize cyclization side products .

- Safety : Classified as UN3265 (corrosive liquid) .

3-Fluoro-4-(trifluoromethoxy)benzyl Bromide

Key Differences :

- The 2-fluoro isomer exhibits higher thermal stability (boiling point 152.8°C at 760 mmHg) due to reduced steric hindrance compared to the 4-fluoro isomer .

- The position of fluorine influences electronic effects: The 2-fluoro group in the target compound enhances electrophilicity at the benzyl carbon, accelerating alkylation reactions .

Trifluoromethoxy-Substituted Benzyl Bromides

4-(Trifluoromethoxy)benzyl Bromide

- Structure: No fluorine substituent; -OCF₃ at the 4-position.

- Properties : Boiling point 82–84°C at 10 mmHg, density 1.584 g/cm³ .

- Applications : Widely used in the synthesis of sEH inhibitors and antitubercular agents .

- Reactivity : Less electrophilic than fluorinated analogs, requiring harsher conditions for alkylation .

2-(Trifluoromethoxy)benzyl Bromide

Key Differences :

- The 2-fluoro-4-(trifluoromethoxy) derivative demonstrates superior reactivity in Suzuki-Miyaura couplings due to synergistic electron-withdrawing effects of both substituents .

- Non-fluorinated analogs like 4-(trifluoromethoxy)benzyl bromide are more cost-effective but less versatile in fine-tuning drug metabolism .

Data Tables

Table 1: Physical Properties of Selected Benzyl Bromides

| Compound | Boiling Point (°C) | Density (g/cm³) | Melting Point (°C) | Reactivity (Relative) |

|---|---|---|---|---|

| 2-Fluoro-4-(trifluoromethoxy) | 152.8 (760 mmHg) | 1.414 | 22–24 | High |

| 4-(Trifluoromethoxy)benzyl bromide | 82–84 (10 mmHg) | 1.584 | N/A | Moderate |

| 2-Fluorobenzyl bromide | 152.8 (760 mmHg) | 1.414 | 45.6 | Moderate |

| 4-Fluoro-2-(trifluoromethoxy) | 82–84 (10 mmHg) | 1.5838 | N/A | High |

Biological Activity

Overview

2-Fluoro-4-(trifluoromethoxy)benzyl bromide, with the molecular formula CHBrFO, is a compound that has garnered attention in scientific research due to its unique molecular structure and reactivity. It is primarily utilized in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This article explores the compound's biological activity, mechanisms of action, and potential applications in various fields.

| Property | Value |

|---|---|

| Molecular Formula | CHBrFO |

| Molecular Weight | 273.025 g/mol |

| CAS Number | 1240257-47-9 |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C=C1CBr)OC(F)(F)F)F |

Target of Action

This compound primarily acts as a reagent in cross-coupling reactions, notably the Suzuki–Miyaura reaction, where it facilitates the formation of new carbon-carbon bonds. The compound undergoes transmetalation where it interacts with palladium catalysts to form aryl-palladium complexes.

Biochemical Pathways

The compound's involvement in biochemical pathways is significant. It influences various cellular processes by modulating enzyme activities and gene expression through interactions with transcription factors and other regulatory proteins. This modulation can lead to alterations in cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound can influence several cellular functions:

- Gene Expression : The compound can alter the expression of genes involved in metabolic pathways.

- Enzyme Modulation : It interacts with specific enzymes, potentially leading to their activation or inhibition.

Dosage Effects

In animal models, the biological effects of this compound vary significantly with dosage:

- Low Doses : At lower concentrations, it may promote beneficial biochemical pathways without significant toxicity.

- High Doses : Increased concentrations can lead to cytotoxic effects due to excessive modulation of cellular processes.

Pharmacokinetics and Metabolism

The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The compound is absorbed through various biological membranes.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes, leading to reactive intermediates that can interact with cellular components.

- Distribution : Its distribution within tissues is mediated by specific transporters.

Case Studies and Research Findings

-

Study on Enzyme Interaction :

A study demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways, showcasing its potential as a biochemical tool for studying enzyme regulation . -

Toxicity Assessment :

Research involving animal models indicated that at higher doses, the compound exhibited cytotoxicity characterized by mitochondrial impairment and oxidative stress . This highlights the importance of dosage in therapeutic applications. -

Synthesis Applications :

The compound has been utilized in synthesizing biologically active molecules and pharmaceutical intermediates. Its role as a building block in drug development reflects its versatility .

Q & A

Q. Critical considerations :

- Moisture-sensitive reactions require inert atmospheres (argon/nitrogen).

- Slow addition of brominating agents minimizes exothermic side reactions .

Basic: How is this compound characterized, and what analytical challenges arise?

Answer:

Primary techniques :

Q. Challenges :

- Overlap in ¹H NMR signals due to aromatic substituents requires 2D NMR (e.g., COSY) for unambiguous assignment.

- Trace moisture degrades the compound; Karl Fischer titration ensures anhydrous conditions .

Advanced: How can alkylation reactions using this compound be optimized to minimize side products?

Answer:

Key strategies from alkylation studies:

- Slow reagent addition : Adding the bromide dropwise over 2 hours reduces localized excess, suppressing cyclization byproducts .

- Base selection : NaH in toluene/NMP (1:1) enhances reactivity while stabilizing intermediates .

- Temperature control : Maintaining 0–5°C during addition prevents exothermic decomposition.

Q. Example protocol :

Suspend NaH (1.2 eq) in toluene/NMP.

Add this compound (1.0 eq) dropwise at 0°C.

Stir for 12 hours at 25°C, then quench with acetic acid/water .

Advanced: What are the challenges in preserving the integrity of the trifluoromethoxy group during nucleophilic substitutions?

Answer:

The -OCF₃ group is susceptible to hydrolysis under basic or aqueous conditions. Mitigation strategies:

- Solvent choice : Use anhydrous DMF or NMP to avoid trace water .

- Mild bases : K₂CO₃ instead of stronger bases (e.g., NaOH) reduces hydrolysis risk .

- Monitoring : Track -OCF₃ stability via ¹⁹F NMR; a singlet at ~-55 ppm indicates intact groups .

Advanced: How should researchers handle conflicting data on reaction yields when using this compound in multi-step syntheses?

Answer:

Yield discrepancies often arise from:

- Impurity profiles : Use HPLC to quantify intermediates (e.g., alkylated imidazoles >95% purity required ).

- Steric effects : Bulky substituents near the benzyl bromide reduce reactivity; computational modeling (DFT) predicts steric hindrance .

- Scale-up variability : Optimize mixing efficiency (e.g., overhead stirring) for consistent heat/mass transfer .

Q. Troubleshooting table :

| Issue | Solution |

|---|---|

| Low alkylation yield | Increase reaction time to 24 hours |

| Hydrolysis byproducts | Add molecular sieves (3Å) |

| Incomplete conversion | Use excess bromide (1.2 eq) |

Advanced: What is the impact of fluorine and trifluoromethoxy substituents on the compound’s reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing -F and -OCF₃ groups:

- Reduce electron density at the benzyl position, slowing SN2 reactions but favoring radical pathways .

- Direct electrophilic substitution : Meta/para-directing effects complicate regioselectivity; use directing groups (e.g., boronic acids) for Suzuki couplings .

Case study :

In Pd-catalyzed couplings, the bromide’s low reactivity necessitates bulky ligands (e.g., XPhos) and elevated temperatures (80–100°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.